2,4-Diamino-5-chloro-6-nitroquinazoline
Description
Properties
CAS No. |
27023-81-0 |
|---|---|
Molecular Formula |
C8H6ClN5O2 |
Molecular Weight |
239.62 g/mol |
IUPAC Name |
5-chloro-6-nitroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6ClN5O2/c9-6-4(14(15)16)2-1-3-5(6)7(10)13-8(11)12-3/h1-2H,(H4,10,11,12,13) |
InChI Key |
XCBMRNHSLMDGRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight: The nitro derivative has a higher molecular weight (252.62 g/mol) than non-nitro analogs, which may affect solubility and pharmacokinetics.
Anticancer and Antimicrobial Profiles
Evidence from structurally related compounds reveals the following trends:
- 5-Chloro-6-(substituted benzylamino)quinazolines: These derivatives demonstrated 100% suppression of Plasmodium berghei parasites in mice at 20 mg/kg and potent inhibition of L1210 leukemia and B16 melanoma cells .
- 5-Fluoro-2,4-diaminoquinazolines: Exhibited comparable anticancer activity to methotrexate (MTX) but with reduced toxicity due to fluorine’s metabolic stability .
- This compound: While direct data are unavailable, the nitro group’s electrophilicity may enhance DNA alkylation or enzyme inhibition, akin to nitrofuran antibiotics .
Antifolate Activity
Quinazolines often act as dihydrofolate reductase (DHFR) inhibitors.
Q & A
Q. What are the standard synthetic routes for preparing 2,4-Diamino-5-chloro-6-nitroquinazoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves sequential nitration and amination of a quinazoline precursor. For example:
Chlorination/Nitration : React 2-amino-4-chlorobenzoic acid with fuming nitric acid in sulfuric acid at 0–30°C to introduce nitro groups, followed by reflux with formamide to cyclize into the quinazoline core .
Amination : Treat intermediates with ammonia or alkylamines under controlled pH and temperature to introduce amino groups.
- Optimization :
- Use stoichiometric excess of reagents (e.g., formamide) to drive cyclization .
- Monitor reaction progress via TLC (e.g., DCM/methanol eluent) and purify via recrystallization or column chromatography .
- Control temperature during nitration to avoid over-oxidation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Refine crystal structures using SHELXL, leveraging features like restraints for disordered atoms and hydrogen-bonding networks .
- NMR/IR Spectroscopy :
- ¹H/¹³C-NMR : Assign peaks using acetone-d6 or DMSO-d6 solvents; observe characteristic shifts for amino (δ ~11.8 ppm) and nitro groups (δ ~8.1 ppm) .
- FT-IR : Identify functional groups via C=O (1714 cm⁻¹), C=N (1693 cm⁻¹), and NO₂ (1336 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight using ESI+ (e.g., [M+H]+ peaks at m/z 225.9 for nitro intermediates) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzymatic Inhibition Assays : Use fluorescence-based or colorimetric methods to test inhibition of target enzymes (e.g., kinases or reductases) at varying compound concentrations (1–100 µM) .
- Cell-Based Studies :
- Perform cytotoxicity assays (e.g., MTT) on cancer cell lines (IC₅₀ determination).
- Optimize DMSO concentration (<0.1%) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay Validation : Replicate experiments under identical conditions (pH, temperature, cell line passage number) .
- Purity Analysis : Verify compound purity (>96%) via HPLC and compare batch-specific impurities .
- Statistical Analysis : Apply ANOVA or regression models to identify outliers and contextualize variability .
Q. What strategies enable regioselective functionalization of the quinazoline core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directing Groups : Use chloro or nitro substituents to guide electrophilic substitution at specific positions (e.g., C-5 or C-6) .
- Protection/Deprotection : Temporarily block amino groups with Boc or Fmoc during nitration/chlorination steps .
- DFT Calculations : Predict reactive sites using computational models (e.g., Fukui indices) to plan synthetic routes .
Q. What computational approaches are recommended for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Validate with MD simulations (50–100 ns trajectories) .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to predict derivative efficacy .
Q. How can solubility limitations of this compound be addressed in pharmacokinetic studies?
- Methodological Answer :
- Co-Solvents : Use DMSO-water or PEG-400 mixtures (<10% v/v) to enhance solubility without inducing toxicity .
- Prodrug Design : Synthesize phosphate or ester derivatives to improve aqueous solubility .
Q. What safety protocols are critical when scaling up synthesis of nitro-substituted quinazolines?
- Methodological Answer :
- Reactor Design : Employ continuous flow systems to minimize heat buildup during exothermic nitration .
- Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with NaOH before disposal .
- Personal Protective Equipment (PPE) : Use blast shields, fume hoods, and flame-resistant gloves when handling fuming nitric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
